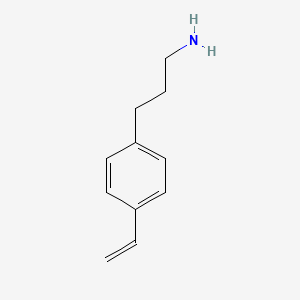![molecular formula C16H17IN2O3 B3087417 (2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid CAS No. 1173463-34-7](/img/structure/B3087417.png)
(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Modification of Polymers
- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including pyrazole derivatives, to create polymers with enhanced thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Novel Compounds
- Synthesis of new pyridazinones using acrylic acid derivatives, including pyrazole compounds, has been explored for potential antibacterial activity (Essam Abdel, 1991).
- Complex hydrogen-bonded framework structures in pyrazole derivatives show potential for creating intricate molecular architectures (Asma et al., 2018).
Applications in Drug Synthesis
- Synthesis of acrylic acid derivatives, including pyrazole compounds, contributes to the development of novel drugs, as evidenced by the creation of new compounds for potential antibacterial and antifungal applications (Kaushik, Verma, & Madaan, 2011).
Biological Applications
- The synthesis of pyrazole derivatives and their potential cytotoxic activity against Ehrlich Ascites Carcinoma cells indicate their relevance in cancer research (Hassan, Hafez, & Osman, 2014).
Chemical Structure and Properties
- Investigation of the tautomerism in NH-pyrazoles provides insights into the structural dynamics of these compounds, which is crucial for understanding their chemical behavior (Cornago et al., 2009).
Synthesis of Heterocyclic Compounds
- The creation of fluorinated heterocyclic compounds using 2-fluoroacrylic acid derivatives, including pyrazoles, showcases the versatility of these compounds in synthesizing structurally diverse molecules (Shi, Wang, & Schlosser, 1996).
Molecular Engineering
- Organic sensitizers for solar cell applications have been engineered using donor, electron-conducting, and anchoring groups, demonstrating the role of pyrazole derivatives in renewable energy technologies (Kim et al., 2006).
Liquid Crystalline Properties
- Research into the liquid crystalline properties of pyrazolone derivatives has contributed to the development of new materials with potential applications in display technologies and sensors (Thaker et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound “(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid” are currently unknown. The compound contains a pyrazole ring, which is a common motif in many biologically active compounds . .
Mode of Action
The presence of the pyrazole ring and the iodo group suggests that it may interact with its targets through a variety of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been found to be involved in a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities
Pharmacokinetics
The presence of the iodo group may influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity and metabolic stability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with pyrazole derivatives, it is possible that this compound could have multiple effects at the cellular level .
Propiedades
IUPAC Name |
(E)-3-[3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQFTPGGNJHBI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



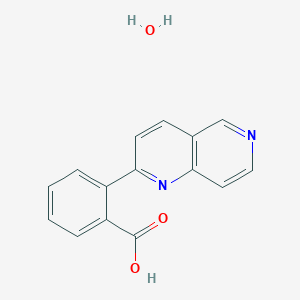
![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)
![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)
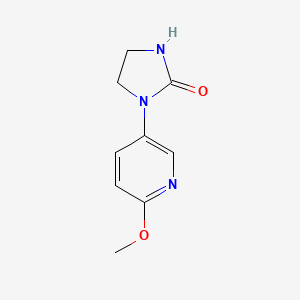
![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)
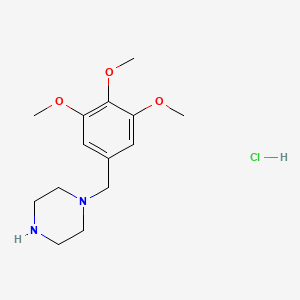
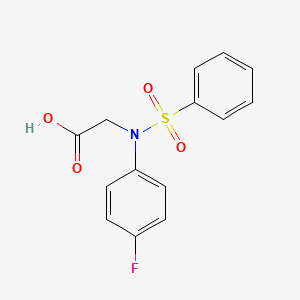
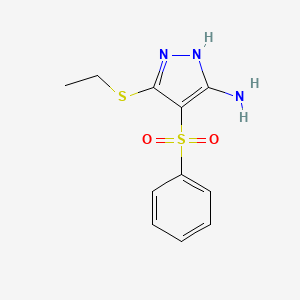
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)

![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B3087441.png)
